molecular formula C15H25NO2S B11175192 N-hexyl-2,4,6-trimethylbenzenesulfonamide

N-hexyl-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11175192
M. Wt: 283.4 g/mol
InChI Key: JFHHOTSWUNKMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hexyl-2,4,6-trimethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. It is characterized by the presence of a hexyl group attached to the nitrogen atom and three methyl groups attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

N-hexyl-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-hexyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-heptyl-2,4,6-trimethylbenzenesulfonamide: Similar structure with a heptyl group instead of a hexyl group.

    N-(2,4-Difluorophenyl)-N-hexyl-2,4,6-trimethylbenzenesulfonamide: Contains additional fluorine atoms on the benzene ring.

Uniqueness

N-hexyl-2,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexyl group provides hydrophobic characteristics, while the trimethylbenzene moiety enhances stability and reactivity.

Properties

Molecular Formula

C15H25NO2S

Molecular Weight

283.4 g/mol

IUPAC Name

N-hexyl-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C15H25NO2S/c1-5-6-7-8-9-16-19(17,18)15-13(3)10-12(2)11-14(15)4/h10-11,16H,5-9H2,1-4H3

InChI Key

JFHHOTSWUNKMSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.